N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide
Description
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide is a synthetic organic compound that features a pyrrolidinone ring fused to an indazole core
Properties
IUPAC Name |
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(9-19-7-3-6-13(19)20)17-15(21)12-5-2-4-11-8-16-18-14(11)12/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,16,18)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGQGDXKRZWGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)NC(=O)C2=CC=CC3=C2NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of a suitable amine with a lactam precursor under acidic or basic conditions.
Indazole Core Construction: The indazole core is often constructed via cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Coupling Reaction: The final step involves coupling the pyrrolidinone derivative with the indazole core. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) can be used under controlled conditions.
Major Products
Oxidation: N-oxides of the pyrrolidinone ring.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by mimicking the transition state of its natural substrate, thereby blocking the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-oxopyrrolidin-1-yl)ethyl]-1H-indazole-7-carboxamide
- N-[1-(2-oxopyrrolidin-1-yl)methyl]-1H-indazole-7-carboxamide
Uniqueness
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1H-indazole-7-carboxamide is unique due to the specific positioning of the pyrrolidinone ring and the indazole core, which may confer distinct biological activities and chemical reactivity compared to its analogs. This structural uniqueness can lead to different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
